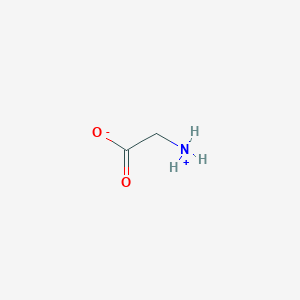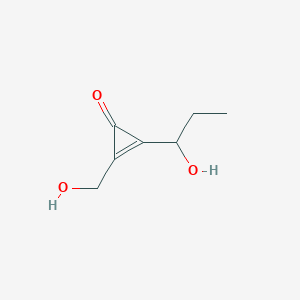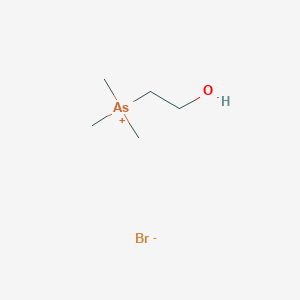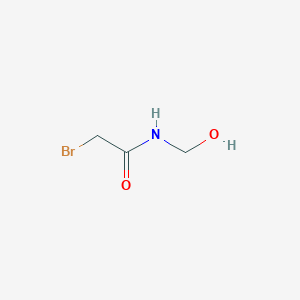
2-Azaniumylacetate
Descripción general
Descripción
2-Azaniumylacetate, also known as glycine betaine or trimethylglycine, is a naturally occurring osmoprotectant found in various plants, animals, and microorganisms. It is a quaternary ammonium compound that helps these organisms to survive under extreme conditions such as high salinity, drought, and temperature stress. In recent years, the scientific community has shown a growing interest in 2-Azaniumylacetate due to its potential applications in various fields such as agriculture, medicine, and biotechnology.
Mecanismo De Acción
The mechanism of action of 2-Azaniumylacetate involves its ability to act as an osmoprotectant and a methyl donor. As an osmoprotectant, it helps to maintain cellular homeostasis under high salt or drought conditions by balancing the intracellular and extracellular osmotic pressure. As a methyl donor, it participates in various biochemical reactions such as methylation of DNA, RNA, and proteins, which play a crucial role in gene expression, protein function, and cell signaling.
Efectos Bioquímicos Y Fisiológicos
2-Azaniumylacetate has been shown to have various biochemical and physiological effects on organisms. It can improve the stability and activity of enzymes and proteins by reducing denaturation and aggregation under extreme conditions. It can also modulate the expression of genes and proteins involved in stress response, metabolism, and cell signaling, which can lead to improved growth, development, and survival of organisms under stress conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Azaniumylacetate has several advantages and limitations for lab experiments. Its ability to improve enzyme stability and activity makes it an ideal additive for various biochemical assays and protein purification processes. Its use as a cryoprotectant can also help to preserve the viability and function of cells and tissues during freezing and thawing. However, its potential toxicity and interference with other chemical reactions may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 2-Azaniumylacetate. One area of interest is its potential use as a biocontrol agent for plant diseases and pests. Another area of interest is its potential role in epigenetic regulation of gene expression and chromatin structure. Additionally, further studies are needed to elucidate its mechanisms of action and to optimize its production and application in various fields.
Aplicaciones Científicas De Investigación
2-Azaniumylacetate has been extensively studied for its potential applications in various fields. In agriculture, it has been shown to improve crop yield and quality under abiotic stress conditions such as drought, salinity, and heat. In medicine, it has been investigated for its potential therapeutic effects on various diseases such as cardiovascular disease, diabetes, and cancer. In biotechnology, it has been used as a stabilizer for enzymes and proteins, as well as a cryoprotectant for cells and tissues.
Propiedades
IUPAC Name |
2-azaniumylacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5NO2/c3-1-2(4)5/h1,3H2,(H,4,5) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHMQDGOQFOQNFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)[O-])[NH3+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
75.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Azaniumylacetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-(Hydroxymethyl)benzo[b]thiophene 1,1-dioxide](/img/structure/B144415.png)



![4-Sulfocalix[8]arene](/img/structure/B144422.png)
![(E)-3-(3,4-dihydroxyphenyl)-N-[(3,4-dimethoxyphenyl)methyl]prop-2-enamide](/img/structure/B144427.png)



![Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 2-ethyl-, (1R,2S,4R)-rel-(9CI)](/img/structure/B144439.png)